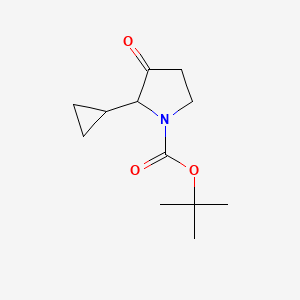
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
カタログ番号 B2962586
CAS番号:
379223-64-0
分子量: 324.336
InChIキー: TZYXKOWJIFWEAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyphenylacetic acid, is an aromatic acid that has antimicrobial properties . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxyphenylacetic acid is C10H12O4 . The InChI Key is WUAXWQRULBZETB-UHFFFAOYSA-N .Chemical Reactions Analysis
3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone . In the presence of H2O2, this compound can easily decompose lignin and analogue compounds under mild conditions .Physical And Chemical Properties Analysis
3,4-Dimethoxyphenylacetic acid is a pale cream solid with a melting point of 94.0-101.0°C . It is soluble in water and its molecular weight is 196.2 g/mol .科学的研究の応用
Synthesis and Characterization
- Synthesis of Derivatives : Various pyrazole dicarboxylic acid derivatives were synthesized from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, highlighting the compound's potential as a precursor for diverse chemical structures (Kasımoğulları & Arslan, 2010).
Crystallography and Molecular Structure
- X-ray Crystallography Studies : The structures of NH-pyrazoles, closely related to the compound , were determined by X-ray crystallography, revealing insights into their molecular conformation and tautomerism (Cornago et al., 2009).
Photophysical Properties
- Photophysical Studies : The effects of solvent structure and polarity on the photophysical properties of pyrazoline derivatives were studied, providing an understanding of solute-solvent interactions and quantum yields (Şenol et al., 2020).
Molecular and Material Chemistry
- Spin States of Complexes : Research on phenyl ester and benzyl ester derivatives derived from pyridine-4-carboxylic acid, closely related to the compound , informed the understanding of spin states in iron(II) complexes (Galadzhun et al., 2019).
Biological Evaluation
- Anti-Inflammatory, Antioxidant, and Antimicrobial Activities : A series of pyrazole chalcones, structurally related to the compound, were evaluated for their biological activities, highlighting the potential biomedical applications of such compounds (Bandgar et al., 2009).
Organized Assemblies and Ionic Salts
- Study of Ionic Salts : The formation of organized assemblies in protonated pyrazole-based ionic salts demonstrated the compound's potential in forming structured chemical systems (Zheng et al., 2013).
Homogeneous Oxidation Processes
- Catalysis in Oxidation Reactions : Pyrazole derivatives were utilized in the homogeneous oxidation of alcohols, showcasing their role as catalysts in chemical reactions (Maurya & Haldar, 2020).
Safety and Hazards
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-9-8-12(10-16(15)24-2)17-14(18(21)22)11-20(19-17)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYXKOWJIFWEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2962503.png)
![2-[4-(3,4-Dichlorophenyl)piperazino]-2-methylpropanamide](/img/structure/B2962505.png)
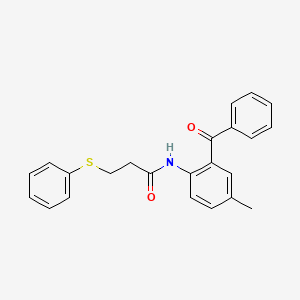
![2-Thiophen-2-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2962508.png)
![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2962509.png)
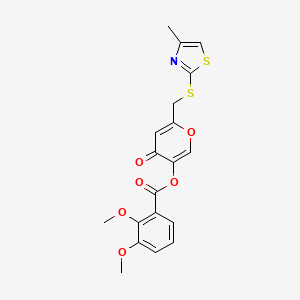
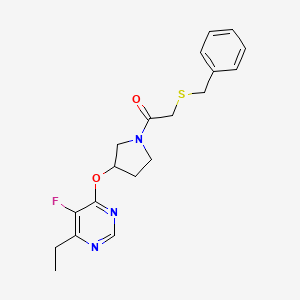
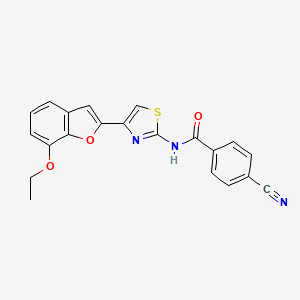
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2962514.png)

![4-Methoxy-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2962516.png)
![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2962517.png)

